16-HETE

renal physiology vasodilation enantioselectivity

16-Hydroxyeicosatetraenoic acid (16-HETE, CAS 128914-46-5) is a subterminal hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP)-mediated ω-1 hydroxylation of arachidonic acid. Unlike the more widely studied midchain HETEs (5-, 12-, 15-HETE) generated by lipoxygenases, 16-HETE belongs to the class of CYP-specific subterminal HETEs (16-, 17-, 18-, 19-, and 20-HETE) that exhibit distinct, stereospecific biological activities in renal, vascular, and inflammatory systems.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 128914-46-5
Cat. No. B175994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-HETE
CAS128914-46-5
Synonyms16(R)-hydroxyeicosatetraenoic acid
16-HETE
16-hydroxy-5,8,11,14-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-
InChIKeyJEKNPVYFNMZRJG-UFINWASNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





16-HETE (CAS 128914-46-5): A Stereospecific CYP450-Derived Lipid Mediator for Renal and Cardiovascular Research


16-Hydroxyeicosatetraenoic acid (16-HETE, CAS 128914-46-5) is a subterminal hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP)-mediated ω-1 hydroxylation of arachidonic acid [1]. Unlike the more widely studied midchain HETEs (5-, 12-, 15-HETE) generated by lipoxygenases, 16-HETE belongs to the class of CYP-specific subterminal HETEs (16-, 17-, 18-, 19-, and 20-HETE) that exhibit distinct, stereospecific biological activities in renal, vascular, and inflammatory systems [2]. As a minor CYP450 metabolite released by the kidney upon angiotensin II stimulation, 16-HETE's biological profile is critically dependent on its enantiomeric form, making stereochemical identity a key purchase specification .

Why Generic HETE Substitution Fails: The Case for 16-HETE Specificity in Procurement


Substituting 16-HETE with other HETE positional isomers or even its racemic mixture without controlling enantiomeric purity introduces critical functional artifacts. Unlike the vasoconstrictor 20-HETE or the pro-inflammatory midchain HETEs, 16-HETE exhibits a unique bifurcated pharmacology: the R-enantiomer dose-dependently vasodilates renal vasculature while the S-enantiomer potently inhibits proximal tubule ATPase [1]. This stereospecificity extends to more recent findings where 16R-HETE and 16S-HETE differentially modulate CYP1B1 and CYP1A2 catalytic activities through allosteric mechanisms [2]. Procurement of the racemic (±) form without chiral resolution thus delivers a mixture of opposing biological signals, compromising experimental reproducibility. For applications requiring target-specific modulation—whether vasodilation, ion transport inhibition, or CYP enzyme regulation—the choice between racemic, 16(R), or 16(S)-HETE must be explicitly specified.

16-HETE Quantitative Differentiation Evidence: Head-to-Head Comparisons with Competing HETE Analogs


Enantiomer-Specific Vasodilation: 16(R)-HETE vs. 16(S)-HETE in Isolated Perfused Rabbit Kidney

In the isolated perfused rabbit kidney model, 16(R)-HETE produced dose-dependent vasodilation, while 16(S)-HETE showed no effect on perfusion pressure at any tested concentration [1]. This same assay confirmed that the vasodilatory effect of 16(R)-HETE was indomethacin-sensitive, distinguishing it from the cyclooxygenase-independent ATPase inhibition mediated by the S-enantiomer [1]. In contrast, the other subterminal HETEs displayed mixed vasoactivity: 18(R)-HETE also induced vasodilation, while 17-HETE isomers were without effect, and 19- and 20-HETE produced more robust vasodilation than 16(R)-HETE [1].

renal physiology vasodilation enantioselectivity angiotensin II

Enantiomer-Specific Proximal Tubule ATPase Inhibition: 16(S)-HETE vs. 16(R)-HETE

At a concentration of 2 µM, 16(S)-HETE inhibited proximal tubule ATPase activity by up to 60% (Ki ≈ 2 µM), whereas 16(R)-HETE had negligible effects on ATPase activity at the same concentration [1]. 17(S)-HETE similarly inhibited ATPase activity, but 17(R)-HETE, 18-HETE isomers, 19-HETE isomers, and 20-HETE showed no significant ATPase inhibition [1]. This demonstrates that the S-configuration at the subterminal hydroxyl position (C16 or C17) is a strict structural requirement for ATPase inhibition.

renal transport Na+/K+ ATPase ion transport stereospecificity

Selective Human PMN Inhibition: 16(R)-HETE vs. Other Eicosanoids in Vitro

In in vitro human neutrophil assays, 16(R)-HETE selectively inhibited polymorphonuclear leukocyte (PMN) adhesion and aggregation at concentrations of 0.01–1 µM, with no significant effect on platelet function or blood pressure [1]. The compound also suppressed leukotriene B4 (LTB4) synthesis in these cells [1]. In a rabbit thromboembolic stroke model, 16(R)-HETE administration (1 µg/kg/min) suppressed the increase in intracranial pressure (ICP): the treated group showed ICP change from 7.7 ± 1.2 to 13.1 ± 2.7 mm Hg versus vehicle-treated controls showing 7.7 ± 0.9 to 15.8 ± 2.6 mm Hg (p < 0.05) [1]. This selectivity for PMN over platelet and hemodynamic parameters contrasts with broader-spectrum eicosanoid inhibitors like non-selective COX inhibitors.

neutrophil inflammation ischemic stroke leukotriene B4

CYP1B1 Activation vs. CYP1A2 Inhibition: Differential Enantiomer Effects of 16-HETE on Cytochrome P450 Enzymes

Both 16(R)-HETE and 16(S)-HETE significantly increased CYP1B1 catalytic activity (measured by 7-ethoxyresorufin O-deethylation rate) in RL-14 human fetal ventricular cardiomyocytes, recombinant human CYP1B1, and human liver microsomes [1]. Conversely, both enantiomers significantly inhibited CYP1A2 catalytic activity in recombinant human CYP1A2 and human liver microsomes, with 16(R)-HETE showing stronger effects than 16(S)-HETE [1]. Kinetic analysis revealed sigmoidal binding profiles for both CYP1B1 activation and CYP1A2 inhibition, indicating allosteric modulation [1]. In the same RL-14 cell line, 16-HETE enantiomers also significantly increased hypertrophic markers and upregulated CYP1B1 mRNA and protein expression through a transcriptional mechanism [2].

CYP1B1 CYP1A2 cardiac hypertrophy allosteric modulation

Endogenous Release Profile: 16-HETE as the Lowest-Abundance Renal Subterminal HETE

Under basal conditions in the isolated perfused rabbit kidney, endogenous 16-HETE was released at the lowest concentration (~50 pg/mL) among the subterminal HETEs quantified by GC-MS [1]. By comparison, 19-HETE release was approximately fivefold higher (~270 pg/mL), and 20-HETE and 18-HETE were intermediate [1]. Upon angiotensin II (50 ng) stimulation, all P-450 HETEs increased by two- to sixfold, with the rank order of abundance preserved [1]. This low endogenous abundance, combined with potent stereospecific bioactivity, suggests that 16-HETE acts as a high-potency, low-abundance signaling molecule rather than a bulk mediator, a profile distinct from 20-HETE which functions as both a high-abundance vasoconstrictor and a pro-hypertensive mediator [2].

renal eicosanoid profiling GC-MS quantification angiotensin II stimulation

Biomarker Utility in Early-Stage NAFLD: 16-HETE as a CYP-Derived Lipid Marker Distinct from Lipoxygenase HETEs

A pilot clinical study demonstrated that 16-HETE, along with other HETEs and HODEs, serves as a biomarker for the early stages of non-alcoholic fatty liver disease (NAFLD) [1]. Significant reductions in analyzed eicosanoids, including 16-HETE, paralleled reductions in fatty liver, confirming the usefulness of HETEs in NAFLD assessment [1]. A separate study found that serum levels of 5-, 12-, 15-, and 16-HETE were linked to NAFLD phenotype, but the associations of 5-, 12-, and 15-HETE were stronger than that of 16-HETE [2]. The distinct biosynthetic origin of 16-HETE—CYP-mediated versus the lipoxygenase-mediated formation of 5-, 12-, and 15-HETE—provides independent information about CYP pathway activity in NAFLD pathogenesis [3].

NAFLD biomarker eicosanoid profiling lipidomics

16-HETE: Optimal Application Scenarios Derived from Quantitative Evidence


Renal Hemodynamics Research Requiring Enantiomer-Specific Vasodilation

When investigating angiotensin II-dependent renal vasodilation, researchers must select 16(R)-HETE—not the S-enantiomer or the unresolved racemate. In the isolated perfused rabbit kidney, only 16(R)-HETE produced dose-dependent vasodilation, while 16(S)-HETE was completely inactive [3]. The racemic (±) mixture delivers dual and potentially confounding signals (vasodilation from the R-form plus ATPase inhibition from the S-form). Experimental designs testing renal perfusion pressure responses to CYP-derived eicosanoids should therefore specify 16(R)-HETE (CAS 183509-22-0) as the test article.

Renal Ion Transport Studies Targeting Proximal Tubule Na+/K+-ATPase Inhibition

For assays measuring proximal tubule ATPase activity, 16(S)-HETE (CAS 183509-23-1) is the active enantiomer, inhibiting ATPase by up to 60% at 2 µM, while 16(R)-HETE shows negligible inhibition [3]. This stereospecificity also extends to 17(S)-HETE, providing a structural basis for structure-activity relationship studies. Researchers building panels of CYP-derived HETEs for ATPase inhibition screening should ensure enantiomeric purity certification from the vendor, as contamination with the opposite enantiomer can dampen the inhibitory signal proportionally.

Neutrophil-Mediated Inflammation and Ischemic Stroke Research

For in vitro and in vivo studies of polymorphonuclear leukocyte biology, 16(R)-HETE offers selective PMN adhesion and aggregation inhibition at 0.01–1 µM without affecting platelet function or systemic blood pressure [3]. In rabbit thromboembolic stroke models, 16(R)-HETE (1 µg/kg/min) significantly suppressed intracranial pressure elevation (~31% reduction in ICP increase versus vehicle), and the combination with tissue plasminogen activator further attenuated ICP rise [3]. This profile makes 16(R)-HETE the compound of choice for investigating leukocyte-mediated secondary injury in ischemia-reperfusion, avoiding the bleeding risks associated with anti-platelet or anticoagulant comparators.

CYP1B1-Mediated Cardiac Hypertrophy Pathway Dissection

For studies investigating CYP1B1-mediated cardiotoxicity and cardiac hypertrophy, both 16(R)-HETE and 16(S)-HETE upregulate CYP1B1 expression and activity through transcriptional and allosteric mechanisms in human fetal ventricular cardiomyocytes (RL-14 cells) [3]. Critically, 16-HETE also inhibits CYP1A2 through allosteric modulation, a dual-enzyme effect not reported for 19-HETE (which inhibits CYP1B1). This distinct pharmacological fingerprint makes 16-HETE enantiomers essential tool compounds for discriminating CYP1B1-dependent versus CYP1A2-dependent pathways in cardiac pathology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.